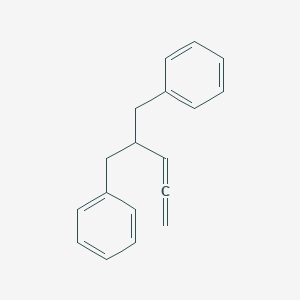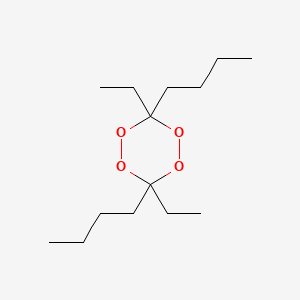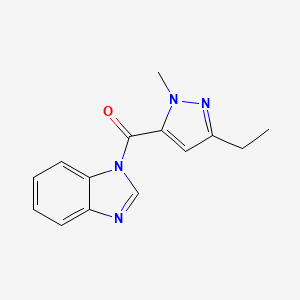
D-Alanyl-O-benzyl-N-methyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alanyl-O-benzyl-N-methyl-L-serine: is a synthetic amino acid derivative It is characterized by the presence of an alanyl group, a benzyl-protected hydroxyl group, and a methylated serine residue
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-benzyl-N-methyl-L-serine typically involves the protection of functional groups, followed by coupling reactions. One common method includes:
Protection of the hydroxyl group: on serine using a benzyl group.
Methylation of the amino group: on serine to form N-methyl-L-serine.
Coupling of D-alanine: to the protected and methylated serine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of amino acids and protecting groups under controlled conditions. This ensures high purity and yield of the final product.
化学反応の分析
Types of Reactions: D-Alanyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyl protecting group, revealing the free hydroxyl group.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Various nucleophiles can be used under basic conditions to substitute the benzyl group.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Free hydroxyl group on serine.
Substitution: Various substituted serine derivatives.
科学的研究の応用
Chemistry: D-Alanyl-O-benzyl-N-methyl-L-serine is used in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for designing enzyme inhibitors and receptor agonists/antagonists.
Medicine: this compound has potential applications in drug development. It can be incorporated into peptide-based drugs to improve their pharmacokinetic properties, such as stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialized peptides for research and therapeutic purposes. It is also employed in the development of novel biomaterials.
作用機序
The mechanism of action of D-Alanyl-O-benzyl-N-methyl-L-serine depends on its incorporation into peptides and proteins. It can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
D-Alanyl-L-serine: Lacks the benzyl and methyl groups, making it less hydrophobic and less sterically hindered.
N-Methyl-L-serine: Lacks the alanyl and benzyl groups, affecting its incorporation into peptides.
O-Benzyl-L-serine: Lacks the alanyl and methyl groups, altering its chemical reactivity and biological activity.
Uniqueness: D-Alanyl-O-benzyl-N-methyl-L-serine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The benzyl group provides protection and hydrophobicity, the methyl group enhances steric hindrance, and the alanyl group allows for peptide coupling. This combination makes it a valuable tool in peptide synthesis and drug development.
特性
CAS番号 |
921934-13-6 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-10(15)13(17)16(2)12(14(18)19)9-20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,18,19)/t10-,12+/m1/s1 |
InChIキー |
FZFGMPLIFZFUTQ-PWSUYJOCSA-N |
異性体SMILES |
C[C@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
正規SMILES |
CC(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)

![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)

![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)

![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)

![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)


